Technical Monograph: Z-Tyr(tBu)-OH in Advanced Peptide Synthesis
Technical Monograph: Z-Tyr(tBu)-OH in Advanced Peptide Synthesis
[1][2]
Introduction: The Strategic Role of Z-Tyr(tBu)-OH
Z-Tyr(tBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, CAS 5545-54-0) represents a critical tool in the arsenal of advanced peptide chemistry, specifically designed for complex solution-phase synthesis and convergent fragment condensation strategies.[1]
Unlike the ubiquitous Fmoc-Tyr(tBu)-OH used in solid-phase peptide synthesis (SPPS), the Z-Tyr(tBu)-OH derivative offers a unique orthogonal protection profile.[1] The Benzyloxycarbonyl (Z or Cbz) group provides N-terminal protection that is stable to the acidic conditions required to remove tert-butyl (tBu) side-chain protection, yet is cleanly removed via catalytic hydrogenation (hydrogenolysis) or strong acidolysis (HBr/AcOH).[1] This distinct stability profile allows researchers to selectively manipulate the N-terminus without disturbing acid-labile side-chain protecting groups, a capability essential for the synthesis of sensitive bioactive peptides and peptide-drug conjugates (PDCs).[1]
Physicochemical Profile
The following data aggregates experimentally verified properties for CAS 5545-54-0.
| Property | Specification |
| Chemical Name | N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine |
| CAS Number | 5545-54-0 |
| Molecular Formula | |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 73 – 79 °C |
| Purity (HPLC) | |
| Optical Rotation | |
| Solubility | Soluble in Methanol, Ethanol, DMF, DCM, Ethyl Acetate |
| Storage | 2-8°C, Desiccate; Stable for 2 years if sealed |
Mechanistic Insight: Orthogonal Protection Strategy
The utility of Z-Tyr(tBu)-OH lies in the orthogonality between the Z group and the tBu ether.[1]
-
The Z Group (N-Terminus): Removed by catalytic hydrogenation (
) or strong acids (HBr in acetic acid, HF).[1] It is stable to mild acids (TFA) and basic conditions. -
The tBu Group (Side Chain): Removed by trifluoroacetic acid (TFA). It is stable to catalytic hydrogenation and basic conditions.
This orthogonality allows for two distinct deprotection pathways, enabling flexible synthetic route design:[1]
Figure 1: Orthogonal deprotection pathways for Z-Tyr(tBu)-OH derivatives.
Experimental Protocols
Standard Coupling Protocol (Solution Phase)
Objective: Coupling Z-Tyr(tBu)-OH to an amino component (H-AA-OR) using EDC/HOBt.
Reagents:
-
Amino acid ester hydrochloride (H-AA-OR[1]·HCl) (1.0 equiv)[1]
-
EDC[1][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)[1]
-
HOBt (1-Hydroxybenzotriazole) (1.1 equiv)[1]
-
NMM (N-Methylmorpholine) or DIPEA (2.0 - 2.5 equiv)[1]
-
Solvent: Anhydrous DCM or DMF[4]
Procedure:
-
Activation: Dissolve Z-Tyr(tBu)-OH and HOBt in anhydrous DCM (or DMF) at 0°C.
-
Add EDC·HCl and stir for 15 minutes at 0°C to form the active ester.
-
Coupling: In a separate vessel, neutralize the amino acid ester salt (H-AA-OR·HCl) with NMM in DCM. Add this solution dropwise to the activated Z-Tyr(tBu)-OH mixture.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or HPLC.
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 5%
(or 1N HCl), Brine, 5% , and Brine.[1] -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.
Selective N-Terminal Deprotection (Hydrogenolysis)
Objective: Removal of the Z group while retaining the tBu side-chain protection.
Reagents:
-
Pd/C (10% Palladium on Carbon) (10% w/w of substrate)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Hydrogen gas (
) (Balloon pressure)[1]
Procedure:
-
Dissolve the Z-protected peptide in MeOH.
-
Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen).
-
Purge the system with Hydrogen gas.
-
Stir vigorously under a Hydrogen balloon at room temperature for 2–6 hours.
-
Validation: Monitor by TLC (disappearance of UV-active starting material) or LC-MS.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to obtain the H-Tyr(tBu)-Peptide.[1]
Quality Control & Storage
Analytical Validation
-
HPLC Analysis: Use a C18 reverse-phase column. Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA). Z-Tyr(tBu)-OH typically elutes later than unprotected Tyrosine due to the lipophilic Z and tBu groups.[1]
-
Mass Spectrometry: ESI-MS should show
and .[1]
Stability Protocol
-
Moisture Sensitivity: The tBu ether is sensitive to strong acids but relatively stable to moisture. However, the Z-carbamate can hydrolyze under strongly basic conditions.[1]
-
Storage: Store at +2°C to +8°C in a tightly sealed container. For long-term storage (>6 months), -20°C is recommended to prevent slow decarboxylation or hydrolysis.[1]
Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |
| STOT-SE | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[2] Compound Summary: Z-Tyr(tBu)-OH (CID 978520).[1][2] National Library of Medicine. [Link][1][2][3]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Z/tBu orthogonality mechanism).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Source for solution phase coupling protocols).
Sources
- 1. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 2. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Z-Tyr(tBu)-OH.DCHA | C33H48N2O5 | CID 14162127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
